2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-16(11-20-14-5-2-1-3-6-14)18-17(13-8-10-21-12-13)15-7-4-9-22-15/h1-10,12,17H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIOCPDKUAHMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves the N-acylation reaction. One common method is to react 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis-thiophenylmethyl group introduces steric bulk absent in mono-thiophenyl or thiazole derivatives (e.g., ).
- Phenoxy vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The sulfonamide and trifluoroacetate groups in ’s compound contribute to higher melting points (190°C) and enhanced solubility in polar media compared to the target compound’s phenoxy group .
- The bis-thiophenylmethyl group in the target compound may lower solubility relative to analogs with heterocyclic amines (e.g., thiazole in ) due to increased hydrophobicity .
Key Observations :
- Bis-thiophenyl vs. Thiazole : Thiophene rings offer π-electron-rich systems for charge-transfer interactions, whereas thiazole derivatives () may coordinate metals or engage in hydrogen bonding due to nitrogen atoms .
Biological Activity
2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound classified as an amide derivative. Its structure consists of a phenoxy group and two thiophene rings, which contribute to its potential biological activities, including antifungal , antibacterial , and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic methods, and applications in various fields.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 329.4 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO₂S₂ |
| Molecular Weight | 329.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
As an amide derivative, this compound interacts with biological targets through several mechanisms:
- Modulation of Enzyme Activity : Amides often affect enzyme functions, potentially altering metabolic pathways.
- Receptor Interaction : The compound may bind to cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.
While specific biochemical pathways affected by this compound are not fully elucidated, it is likely involved in protein-related pathways due to its structural characteristics .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
Studies have shown that certain amide derivatives can induce apoptosis in tumor cells. For instance, compounds related to this class have demonstrated the ability to direct tumor cells toward apoptotic pathways, which is crucial for anticancer efficacy .
Antimicrobial Properties
The compound may exhibit antifungal and antibacterial activities due to the presence of thiophene moieties that are known for their bioactivity against various pathogens .
Anti-inflammatory Effects
Given its structural components, the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer potential using MTT assays on A549 and C6 cell lines. Compounds with similar structural features showed significant cytotoxicity .
- Antimicrobial Testing : Research on thiophene-based compounds demonstrated their effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the thiophene-containing core. A typical approach involves:
- Step 1 : Condensation of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde and 3-thiophenemethanol) to form the methylene bridge.
- Step 2 : Amidation using 2-phenoxyacetyl chloride under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the acetamide backbone and thiophene substituents. Key signals include the NH proton (δ 8.1–8.3 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 357.08 for CHNOS) .
- FT-IR : Confirm the presence of amide C=O stretch (~1650 cm) and aromatic C-S bonds (~680 cm) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with thiophene-acetamide pharmacology (e.g., cyclooxygenase-2 for anti-inflammatory activity or kinases for anticancer screening) .
- Assay Protocols :
- In vitro COX-2 inhibition : Use a fluorometric kit with IC determination via dose-response curves (1–100 µM).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophene and phenoxy moieties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated phenoxy groups (e.g., 4-Cl, 4-F) or methyl-substituted thiophenes to assess electronic and steric effects .
- Biological Correlation : Compare IC values across analogs (see Table 1). For example, 4-fluorophenoxy derivatives show 2.3-fold higher COX-2 inhibition than unsubstituted analogs .
- Table 1 : SAR Data for Selected Analogs
| Substituent (R) | COX-2 IC (µM) | Cytotoxicity (MCF-7, IC µM) |
|---|---|---|
| -H | 12.4 ± 1.2 | 45.6 ± 3.1 |
| 4-F | 5.3 ± 0.8 | 28.9 ± 2.4 |
| 4-Cl | 7.1 ± 1.1 | 32.7 ± 2.8 |
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Variable Solubility : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
- pH-Dependent Activity : Test compound stability in PBS (pH 7.4) vs. acidic buffers (pH 5.0) to simulate physiological and lysosomal environments .
- Statistical Validation : Perform triplicate assays with blinded controls. Use ANOVA to identify outliers caused by assay-specific artifacts .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Prioritize hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
Q. How can hydrolysis and oxidative degradation pathways be mitigated during formulation studies?
- Methodological Answer :
- Degradation Analysis : Perform forced degradation studies under acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (HO) conditions. Monitor via HPLC-PDA to identify degradation products .
- Stabilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) or encapsulate in PEG-PLGA nanoparticles to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
